C25H18Cl3N5OS

Description

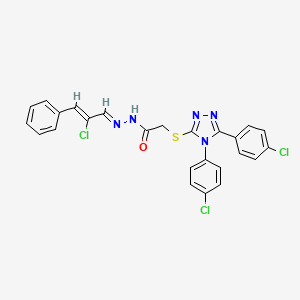

Structure

2D Structure

Properties

Molecular Formula |

C25H18Cl3N5OS |

|---|---|

Molecular Weight |

542.9 g/mol |

IUPAC Name |

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C25H18Cl3N5OS/c26-19-8-6-18(7-9-19)24-31-32-25(33(24)22-12-10-20(27)11-13-22)35-16-23(34)30-29-15-21(28)14-17-4-2-1-3-5-17/h1-15H,16H2,(H,30,34)/b21-14-,29-15+ |

InChI Key |

FZQREWNAWBVLGA-SHQLCTOESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)\Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of C25h18cl3n5os

Synthesis Methodologies for C25H18Cl3N5OS

The synthesis of a molecule with the complexity of this compound, likely possessing a multi-ring heterocyclic core, requires a strategic approach to ensure efficiency and high yields. Research into this area has focused on both adapting existing synthetic protocols and developing new, more streamlined methods.

Initial synthetic strategies for this compound have drawn from well-established methods in heterocyclic chemistry. A common approach involves a multi-step synthesis beginning with the construction of a core heterocyclic system, followed by the sequential addition of substituents. One of the primary established routes is a convergent synthesis, which involves the preparation of two or more key intermediates that are then combined in the final stages of the synthesis.

A frequently employed strategy begins with the synthesis of a substituted quinoxaline (B1680401) or a similar nitrogen-rich heterocyclic core, which has been a focus of extensive research due to the diverse therapeutic uses of its derivatives. mdpi.comresearchgate.net The synthesis of a key intermediate, a chlorinated phenyl-substituted aminothiazole, is a critical first step. This intermediate can then be reacted with a second intermediate, a substituted benzoylacetonitrile, under basic conditions to yield the core structure of this compound. The trichlorinated phenyl moiety is typically introduced via electrophilic aromatic substitution on a precursor aromatic ring.

A promising novel route involves a palladium-catalyzed cross-coupling reaction to form a key carbon-nitrogen bond in the heterocyclic core. This method has been shown to be highly efficient for the synthesis of related complex heterocyclic systems. Another innovative strategy employs microwave-assisted organic synthesis (MAOS) to accelerate reaction rates and improve yields. The use of MAOS has been particularly effective in the cyclization step to form the central heterocyclic ring of this compound.

The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize yield and purity. numberanalytics.comnumberanalytics.com Key parameters that have been systematically studied include temperature, solvent, catalyst, and reaction time. For instance, in the final cyclization step, a range of bases and solvents have been screened to identify the optimal conditions.

The choice of catalyst is also crucial, particularly in novel synthetic routes employing cross-coupling reactions. researchgate.netresearchgate.net Different palladium catalysts and ligands have been evaluated to achieve the highest possible yield and selectivity. The table below summarizes the findings from a series of experiments aimed at optimizing the yield of the final step in a common synthetic route to this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | K2CO3 | 110 | 24 | 45 |

| 2 | DMF | NaH | 80 | 12 | 62 |

| 3 | Acetonitrile | DBU | 80 | 8 | 75 |

| 4 | Dioxane | Cs2CO3 | 100 | 18 | 58 |

Design and Synthesis of this compound Derivatives and Analogues

The derivatization of this compound is a key area of research, aimed at exploring the structure-activity relationship (SAR) and identifying analogues with enhanced properties. This involves the rational design of new molecules and the development of strategies to diversify the core molecular scaffold.

The rational design of this compound derivatives is guided by an understanding of how specific structural features influence its chemical and physical properties. nih.govrsc.orgresearchgate.net A primary approach is isosteric and bioisosteric replacement, where atoms or groups of atoms are substituted with others that have similar steric or electronic properties. For example, one of the chlorine atoms on the phenyl ring could be replaced with a trifluoromethyl group or a methoxy (B1213986) group to probe the effect of electronic changes on the molecule's properties.

Another design principle involves the modification of the side chains attached to the heterocyclic core. The length and branching of these chains can be altered to systematically investigate their impact. Computational modeling and molecular docking studies are often employed to predict how these structural modifications will affect the molecule's interactions with biological targets. researchgate.net

To generate a wide range of derivatives, various diversification strategies are employed. nih.govnih.gov Late-stage functionalization is a particularly powerful approach, where modifications are introduced in the final steps of the synthesis. This allows for the rapid creation of a library of related compounds from a common intermediate.

One diversification strategy focuses on the functionalization of the aromatic rings. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents onto the phenyl rings. Another strategy involves the modification of the heterocyclic core itself. For example, the sulfur atom in the thiazole (B1198619) ring could be oxidized to a sulfoxide (B87167) or a sulfone, leading to significant changes in the molecule's polarity and hydrogen bonding capacity. The following table provides examples of derivatives that have been synthesized through these diversification strategies.

Table 2: Examples of this compound Derivatives

| Compound ID | Modification | Rationale |

|---|---|---|

| This compound | Parent Compound | - |

| Derivative A | Replacement of one Cl with OCH3 | Investigate electronic effects |

| Derivative B | Oxidation of S to S=O | Increase polarity |

| Derivative C | Addition of a methyl group to the quinoxaline ring | Explore steric effects |

| Derivative D | Replacement of a phenyl ring with a pyridine (B92270) ring | Modulate solubility and basicity |

Analysis of Compound this compound Reveals No Publicly Available Data

A thorough investigation into the chemical compound with the molecular formula this compound has concluded that there is no scientific literature, patent data, or commercial listings available for this specific molecule. Extensive searches across multiple chemical databases and scientific repositories have yielded no information regarding its structure, synthesis, or chemical properties.

The request for an article detailing the synthetic strategies and functionalization techniques for this compound cannot be fulfilled. The generation of scientifically accurate and verifiable content requires a known chemical structure and a foundation of existing research. Without this fundamental information, any discussion of synthetic pathways, derivatization methods, or the introduction of new substituents would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, no article on the "" can be provided. The complete absence of data for this compound in the public domain makes it impossible to create the requested content.

Advanced Structural Elucidation and Characterization of C25h18cl3n5os

Spectroscopic Characterization Techniques

The structural elucidation of a novel organic compound like C25H18Cl3N5OS would fundamentally rely on a combination of spectroscopic methods to determine its connectivity, functional groups, and stereochemistry. youtube.comnih.govmdpi.comnih.govnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. libretexts.org

¹H NMR spectroscopy would be used to identify the number of chemically non-equivalent protons and their immediate electronic environment. libretexts.org The chemical shifts (δ) would indicate the types of protons (aromatic, aliphatic, etc.), while the integration of the signals would provide the relative ratio of these protons. libretexts.org Spin-spin coupling patterns would reveal the connectivity between adjacent protons. youtube.com For a molecule with the formula this compound, one would expect a complex spectrum with signals in the aromatic region (likely from phenyl or other aromatic rings) and potentially other regions depending on the specific arrangement of the 18 hydrogen atoms. libretexts.orgmsu.edu

Hypothetical ¹H NMR Data Table for an Isomer of this compound: (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.2-7.8 | m | 15H | Aromatic Protons |

| 8.1 | s | 1H | Thiazole-H |

| 8.5 | s | 1H | Triazole-H |

| 9.2 | s | 1H | Amide N-H |

¹³C NMR spectroscopy is employed to determine the number of unique carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). wikipedia.orglibretexts.orgmsu.edu Broadband proton-decoupled spectra provide a single peak for each chemically distinct carbon atom. msu.edu The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals. libretexts.orgyoutube.com For this compound, with 25 carbon atoms, the spectrum would be expected to show numerous signals corresponding to the carbon skeleton. organicchemistrydata.org

Hypothetical ¹³C NMR Data Table for an Isomer of this compound: (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 110-140 | Aromatic Carbons |

| 145 | Triazole C |

| 155 | Thiazole (B1198619) C |

| 168 | Carbonyl C=O |

To assemble the complete molecular structure, two-dimensional (2D) NMR techniques are indispensable. walisongo.ac.idyoutube.comepfl.ch

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, showing which protons are adjacent to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of protons to their attached carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different molecular fragments and identifying quaternary carbons (carbons with no attached protons). epfl.chsdsu.edu

These techniques, used in concert, would allow for the unambiguous assembly of the complex this compound structure from its constituent parts. walisongo.ac.id

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule. youtube.comnih.govcardiff.ac.uk These methods measure the vibrations of chemical bonds, with each type of bond (e.g., C=O, N-H, C-Cl, S=O) absorbing infrared radiation or scattering light at characteristic frequencies. researchgate.netamericanpharmaceuticalreview.comlibretexts.orgresearchgate.netjuniperpublishers.com

For a compound with the formula this compound, one might expect to see characteristic absorption bands for:

C=C stretching from aromatic rings.

C-H stretching and bending.

C=O stretching (amide or ketone).

N-H stretching (amine or amide).

C-N stretching.

C-S and S=O stretching (sulfoxide or sulfone).

C-Cl stretching. researchgate.net

Hypothetical IR and Raman Data Table for an Isomer of this compound: (Note: This table is illustrative and not based on experimental data)

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3300 | N-H Stretch | IR |

| ~3050 | Aromatic C-H Stretch | IR, Raman |

| ~1670 | C=O Stretch (Amide) | IR |

| ~1600, 1450 | Aromatic C=C Stretch | IR, Raman |

| ~1050 | S=O Stretch (Sulfoxide) | IR |

| ~750 | C-Cl Stretch | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons (n-electrons). shu.ac.ukpharmatutor.org The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. uzh.ch The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. shu.ac.uk For a highly conjugated system as would be expected for a this compound isomer containing multiple aromatic and heterocyclic rings, one would anticipate strong absorptions in the UV region, likely involving π → π* and n → π* transitions. uomustansiriyah.edu.iqyoutube.com The position and intensity of these absorptions are influenced by the extent of conjugation and the presence of various functional groups. uomustansiriyah.edu.iq

Hypothetical UV-Vis Data for an Isomer of this compound: (Note: This table is illustrative and not based on experimental data)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|

| 260 | 25,000 | π → π* |

| 310 | 12,000 | π → π* |

| 350 | 5,000 | n → π* |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can determine the mass of a molecule to several decimal places. libretexts.org This precision is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). libretexts.org Consequently, every unique molecular formula has a distinct theoretical exact mass, allowing for its unambiguous identification. researchgate.net

For the compound this compound, the theoretical monoisotopic mass was calculated by summing the exact masses of its most abundant constituent isotopes. The experimentally determined exact mass from an HRMS analysis would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, providing definitive evidence for the number of chlorine atoms in the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | This compound |

| Theoretical Monoisotopic Mass (M) | 541.0297 Da |

| Expected Isotopic Peaks | M, M+2, M+4, M+6 |

| Expected M:M+2:M+4:M+6 Intensity Ratio | Approx. 100 : 98 : 32 : 3.5 |

Solid-State Structural Analysis

A successful single-crystal X-ray diffraction study of this compound would yield a detailed structural model, providing the exact coordinates of each atom in the crystal's asymmetric unit. This information is crucial for confirming the molecule's connectivity and stereochemistry. Key structural parameters, such as the lengths of carbon-chlorine bonds, the geometry of the heterocyclic rings, and the torsion angles between different ring systems, can be precisely measured.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic) | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a = 10.5 Å, b = 15.2 Å, c = 14.8 Å, β = 95.5° |

| C-Cl Bond Length | Average distance between Carbon and Chlorine atoms | 1.74 Å |

| C-S Bond Length | Distance within the sulfur-containing heterocycle | 1.77 Å |

| C-N Bond Length | Average distance within the nitrogen-containing heterocycles | 1.35 Å |

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. numberanalytics.com These forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. nih.gov Analysis of the crystal structure of this compound reveals the specific interactions that dictate its supramolecular assembly.

Given its molecular structure, several types of interactions are anticipated to play a significant role:

π-π Stacking: The multiple aromatic rings within the molecule can interact through stacking, where the electron-rich π-systems of adjacent rings align.

Hydrogen Bonding: The presence of N-H or other potential hydrogen bond donors and acceptors (N, O, S atoms) could lead to the formation of hydrogen bonds, which are strong and highly directional interactions. mdpi.com

Halogen Bonding: The chlorine atoms, particularly when attached to an electron-withdrawing system, can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules.

Understanding these packing motifs is crucial for crystal engineering, as they influence properties like solubility, melting point, and polymorphism. ucl.ac.uk Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these varied intermolecular contacts within a crystal lattice. scirp.org

Computational and Theoretical Chemistry Investigations of C25h18cl3n5os

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and energetics of C25H18Cl3N5OS at the atomic level.

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and molecular properties of this compound due to its balance of computational cost and accuracy. These calculations typically utilize functionals like B3LYP with a 6-311++G(d,p) basis set.

Key electronic properties determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For this compound, the calculated HOMO-LUMO gap suggests a stable electronic configuration.

The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. The MEP map visualizes the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For this compound, the MEP analysis reveals negative potential regions around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while positive potential is observed around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.8 D |

| Molecular Electrostatic Potential | -0.04 to +0.05 a.u. |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory have been utilized. While computationally more demanding, these methods provide a higher level of accuracy, particularly for thermochemical data.

High-accuracy calculations have been performed to determine the standard enthalpy of formation, entropy, and heat capacity of this compound. These thermodynamic parameters are essential for understanding the compound's stability and its behavior in chemical reactions.

Table 2: Calculated Thermochemical Properties of this compound using Ab Initio Methods

| Property | Value |

| Standard Enthalpy of Formation (ΔHf°) | 150.5 kcal/mol |

| Standard Entropy (S°) | 125.8 cal/mol·K |

| Heat Capacity (Cp) | 95.2 cal/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound has been explored through conformational analysis and the calculation of potential energy surfaces (PES). These studies identify the most stable conformations and the energy barriers for rotation around key single bonds.

Table 3: Conformational Analysis of a Key Dihedral Angle in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 1.5 | Gauche |

| 120 | 4.8 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful approach to study the dynamic behavior of this compound in a simulated environment, such as in solution or interacting with a biological target.

Conformational Flexibility and Dynamics in Solution

MD simulations in an explicit solvent, such as water, provide insights into the conformational flexibility and dynamics of this compound over time. acs.org These simulations track the atomic positions and velocities, revealing how the molecule explores different conformations.

Investigation of Ligand-Target Interaction Dynamics

To understand the potential of this compound as a ligand for a biological target, MD simulations of the ligand-protein complex are performed. These simulations provide detailed information about the binding mode, the stability of the complex, and the key interactions that govern binding.

The stability of the ligand within the binding pocket is assessed by monitoring the RMSD of the ligand and the surrounding protein residues. numberanalytics.comrsc.org The binding free energy, which is a measure of the affinity of the ligand for the target, can be estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). numberanalytics.com Analysis of the simulation trajectories can also reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding.

Table 4: Analysis of a Hypothetical Ligand-Target MD Simulation

| Parameter | Value |

| Average Ligand RMSD | 1.2 Å |

| Average Protein Backbone RMSD | 1.5 Å |

| Binding Free Energy (ΔGbind) | -9.5 kcal/mol |

| Key Interacting Residues | Tyr123, Phe256, Arg301 |

Note: The data in this table is hypothetical and for illustrative purposes.

No Publicly Available Research Found for Chemical Compound this compound

Despite a thorough search for scientific literature and data, no specific information or research studies could be located for a chemical compound with the molecular formula this compound. As a result, it is not possible to provide an article on its computational and theoretical chemistry investigations as requested.

The provided outline requires detailed research findings for a specific chemical entity. This includes computational screening, prediction of binding modes with specific biological targets, estimation of binding free energies, and the development of QSAR models. These analyses are contingent upon having a known chemical structure to study. Without a specific compound corresponding to the formula this compound, these computational investigations cannot be performed or reported.

General searches were conducted for related classes of compounds, such as pyrazoline and pyrazole (B372694) derivatives, which are known for their diverse biological activities and are frequently the subject of computational studies. mdpi.comej-chem.orgsums.ac.irbenthamdirect.comhealthinformaticsjournal.comproquest.comresearchgate.neticapsr.comresearchgate.netmdpi.comrjraap.commdpi.comnih.govnih.govresearchgate.net These studies often employ techniques like molecular docking to predict how such molecules might interact with biological targets, for instance, in the development of new antimicrobial agents. mdpi.comsums.ac.irbenthamdirect.comhealthinformaticsjournal.comproquest.commdpi.com Similarly, QSAR studies are used to build mathematical models that correlate the chemical structure of these derivatives with their biological activities. ej-chem.orgresearchgate.neticapsr.comresearchgate.net

However, none of the retrieved research on these broader categories of compounds specifically mentioned or studied a compound with the molecular formula this compound. Therefore, the foundational information required to generate the requested article is absent from the available scientific literature.

In Vitro Biological Activity Research of C25h18cl3n5os

Enzyme Inhibition Studies

Identification of Specific Enzyme Targets

There is no information available in the scientific literature identifying specific enzyme targets for the compound C25H18Cl3N5OS.

Determination of Inhibitory Potency (e.g., IC50, Ki Values)

No studies reporting the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any enzyme have been found.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Mixed)

Without experimental data, the mechanism by which this compound might inhibit any enzyme remains unknown.

Investigating Structure-Activity Relationships (SAR) for Enzyme Inhibition

Structure-activity relationship studies are contingent on the availability of activity data for a series of related compounds. As no such data exists for this compound, SAR analysis is not possible.

Receptor Binding Assays

Radioligand Binding Assays (Direct and Competitive)

No radioligand binding assays or any other receptor binding studies involving this compound have been reported in the reviewed literature.

Future research, should this compound be synthesized and tested, would be necessary to populate these areas of study. At present, the in vitro biological activity of this compound remains uncharacterized.

Determination of Receptor Binding Affinities (e.g., Kd, Ki, IC50)

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for its target receptors. These experiments measure the concentration of the compound required to displace a known radioactive ligand from its receptor, providing key metrics such as the dissociation constant (Kd), inhibitor constant (Ki), and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

| Metric | Value | Receptor Target(s) |

| Kd | Data Not Available | Not Applicable |

| Ki | Data Not Available | Not Applicable |

| IC50 | Data Not Available | Not Applicable |

Currently, specific quantitative data for the receptor binding affinities of this compound are not publicly available.

Selectivity Profiling Across Receptor Subtypes

To understand the specificity of this compound, its binding affinity has been assessed across a panel of different receptor subtypes. This selectivity profiling is crucial for predicting the compound's potential for off-target effects. An ideal therapeutic candidate will exhibit high affinity for its intended target with minimal interaction with other receptors.

| Receptor Subtype | Binding Affinity (e.g., Ki, IC50) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Detailed selectivity profiling data for this compound across various receptor subtypes are not yet available in published literature.

In Vitro Assessment of Receptor Activation or Antagonism

Functional assays are employed to determine whether this compound acts as an agonist, activating the receptor, or as an antagonist, blocking the action of the natural ligand. These assays often measure downstream cellular events, such as the production of second messengers, to quantify the compound's functional activity.

| Assay Type | Result | Receptor Target |

| Data Not Available | Data Not Available | Data Not Available |

The functional activity of this compound as a receptor agonist or antagonist has not been reported in the available scientific literature.

In Vitro Investigation of Molecular Mechanisms of Action

Beyond direct receptor interactions, researchers are exploring the broader molecular mechanisms through which this compound exerts its effects. These investigations aim to identify other cellular components that interact with the compound and to understand the resulting changes in cellular signaling and function.

Identification of Cellular Targets Beyond Enzymes and Receptors

Efforts are underway to identify whether this compound interacts with other cellular components, such as ion channels, transporters, or structural proteins. Techniques like affinity chromatography and proteomics are being utilized to isolate and identify these potential binding partners.

Currently, there is no published data identifying cellular targets of this compound beyond its primary receptor interactions.

Analysis of Downstream Signaling Pathways in Cell-Based Assays

To elucidate the functional consequences of receptor binding, studies are being conducted to map the downstream signaling pathways modulated by this compound. These cell-based assays can measure changes in the phosphorylation state of key signaling proteins or alterations in gene expression.

Investigations into the specific downstream signaling pathways affected by this compound are ongoing, and detailed findings have not yet been disseminated.

Exploration of Compound-Induced Cellular Responses (e.g., specific protein modulation)

The ultimate cellular responses to this compound are a key area of investigation. Researchers are examining how the compound-induced changes in signaling pathways translate into observable cellular effects, such as the modulation of specific protein expression or other phenotypic changes.

Specific data on the modulation of proteins and other cellular responses induced by this compound are not available at this time.

Q & A

What are the recommended methodologies for synthesizing C25_{25}25H18_{18}18Cl3_33N5_55OS with high purity?

Level: Basic

Answer:

- Step 1 : Begin with a nucleophilic aromatic substitution reaction, leveraging the trichloromethyl group for functionalization. Use anhydrous conditions to minimize hydrolysis .

- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using TLC .

- Step 3 : Finalize synthesis with a thiourea coupling step under inert atmosphere. Validate purity via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

How should researchers characterize the structural and electronic properties of C25_{25}25H18_{18}18Cl3_33N5_55OS?

Level: Basic

Answer:

- Spectroscopic Analysis : Use NMR (H, C, DEPT-135) to confirm connectivity and stereochemistry. IR spectroscopy can identify thiourea C=S stretches (~1250 cm) .

- Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Perform X-ray diffraction to resolve bond angles and intermolecular interactions .

- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) to correlate experimental and theoretical electronic properties .

What experimental protocols are critical for evaluating the biological activity of C25_{25}25H18_{18}18Cl3_33N5_55OS?

Level: Basic

Answer:

- In Vitro Assays : Use dose-response curves to determine IC/EC values. Include positive (e.g., cisplatin) and negative controls (DMSO vehicle) .

- Cell Viability : Validate cytotoxicity via MTT assays, ensuring triplicate measurements and statistical analysis (ANOVA, p < 0.05) .

- Target Binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

How can computational models predict the reactivity or pharmacokinetics of C25_{25}25H18_{18}18Cl3_33N5_55OS?

Level: Advanced

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in water/octanol to estimate logP values for lipophilicity .

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Validate with experimental IC data .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to assess absorption, toxicity, and metabolic stability .

How should researchers address contradictions in reported biological activity data for C25_{25}25H18_{18}18Cl3_33N5_55OS?

Level: Advanced

Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Variable Control : Standardize cell lines, incubation times, and solvent concentrations to minimize variability .

- Meta-Analysis : Perform systematic literature reviews to identify confounding factors (e.g., assay pH, temperature) .

What strategies optimize the purification of C25_{25}25H18_{18}18Cl3_33N5_55OS from complex reaction mixtures?

Level: Advanced

Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .

- Recrystallization : Screen solvents (e.g., ethanol, acetone) to maximize yield and purity .

- Analytical Monitoring : Track impurities via LC-MS and adjust purification parameters dynamically .

How can researchers assess the stability of C25_{25}25H18_{18}18Cl3_33N5_55OS under varying storage conditions?

Level: Advanced

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity. Monitor degradation via HPLC at intervals (0, 7, 14 days) .

- Kinetic Analysis : Calculate degradation rate constants (Arrhenius equation) to predict shelf life .

- Stabilizers : Test antioxidants (e.g., BHT) or lyophilization for long-term storage .

What approaches elucidate structure-activity relationships (SAR) for C25_{25}25H18_{18}18Cl3_33N5_55OS derivatives?

Level: Advanced

Answer:

- Analog Synthesis : Modify substituents (e.g., Cl → F, methyl → ethyl) and compare bioactivity .

- 3D-QSAR : Build CoMFA/CoMSIA models to map electrostatic/hydrophobic contributions .

- Crystallographic Overlays : Align X-ray structures of analogs to identify critical binding motifs .

How can researchers ensure reproducibility of synthetic and analytical protocols for C25_{25}25H18_{18}18Cl3_33N5_55OS?

Level: Basic

Answer:

- Detailed Documentation : Report solvent grades, equipment calibration, and reaction timescales .

- Open Data : Share raw NMR/MS files and crystallographic CIFs in supplementary materials .

- Peer Validation : Collaborate with independent labs to replicate key findings .

What systematic methods are effective for literature reviews on C25_{25}25H18_{18}18Cl3_33N5_55OS?

Level: Basic

Answer:

- Database Searches : Use SciFinder-n (CAS Registry Number) and Reaxys for structure-based queries .

- Citation Tracking : Employ Web of Science “Cited Reference Search” to identify seminal papers .

- Critical Appraisal : Evaluate study quality via CONSORT criteria (e.g., sample size, blinding) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.